molecular formula C14H21N3O3 B2509670 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one CAS No. 1006320-23-5

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one

Cat. No.: B2509670
CAS No.: 1006320-23-5
M. Wt: 279.34
InChI Key: IRURGWUNEVJUCL-UHFFFAOYSA-N
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Description

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with acetyl and dimethyl groups, linked to a morpholine ring via a propanone chain. Its unique structure makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of acetyl and dimethyl groups. The final step involves the attachment of the morpholine ring through a propanone linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The acetyl and dimethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a probe or inhibitor in enzymatic assays.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers may study its effects on cellular pathways and its potential therapeutic applications.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one stands out due to the presence of the morpholine ring. This structural feature may enhance its solubility, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-14(12(3)18)11(2)17(15-10)5-4-13(19)16-6-8-20-9-7-16/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURGWUNEVJUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCOCC2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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